molecular formula C14H19NO3 B12111037 2-(3-Methoxyphenyl)-2-(piperidin-1-yl)acetic acid

2-(3-Methoxyphenyl)-2-(piperidin-1-yl)acetic acid

Katalognummer: B12111037
Molekulargewicht: 249.30 g/mol
InChI-Schlüssel: VMXXUGIFXZDINA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3-Methoxyphenyl)-2-(piperidin-1-yl)acetic acid is an organic compound that features a methoxyphenyl group and a piperidinyl group attached to an acetic acid moiety. Compounds with such structures are often studied for their potential pharmacological properties and applications in medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxyphenyl)-2-(piperidin-1-yl)acetic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 3-methoxybenzaldehyde and piperidine.

    Formation of Intermediate: The aldehyde group of 3-methoxybenzaldehyde reacts with piperidine to form an imine intermediate.

    Reduction: The imine intermediate is then reduced to form the corresponding amine.

    Acylation: The amine is acylated with chloroacetic acid to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, optimized reaction conditions, and purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-Methoxyphenyl)-2-(piperidin-1-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common.

    Substitution: Various nucleophiles can be used under acidic or basic conditions.

Major Products

    Oxidation: 2-(3-Hydroxyphenyl)-2-(piperidin-1-yl)acetic acid.

    Reduction: 2-(3-Methoxyphenyl)-2-(piperidin-1-yl)ethanol.

    Substitution: Products depend on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Used in the development of new materials or as intermediates in chemical manufacturing.

Wirkmechanismus

The mechanism of action of 2-(3-Methoxyphenyl)-2-(piperidin-1-yl)acetic acid would depend on its specific interactions with molecular targets. Generally, such compounds may interact with receptors, enzymes, or ion channels, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact pathways and targets involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(3-Methoxyphenyl)-2-(pyrrolidin-1-yl)acetic acid: Similar structure but with a pyrrolidine ring instead of piperidine.

    2-(3-Methoxyphenyl)-2-(morpholin-1-yl)acetic acid: Contains a morpholine ring instead of piperidine.

Uniqueness

2-(3-Methoxyphenyl)-2-(piperidin-1-yl)acetic acid is unique due to the presence of the piperidine ring, which can influence its pharmacokinetic and pharmacodynamic properties, potentially leading to different biological activities compared to its analogs.

Eigenschaften

Molekularformel

C14H19NO3

Molekulargewicht

249.30 g/mol

IUPAC-Name

2-(3-methoxyphenyl)-2-piperidin-1-ylacetic acid

InChI

InChI=1S/C14H19NO3/c1-18-12-7-5-6-11(10-12)13(14(16)17)15-8-3-2-4-9-15/h5-7,10,13H,2-4,8-9H2,1H3,(H,16,17)

InChI-Schlüssel

VMXXUGIFXZDINA-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC(=C1)C(C(=O)O)N2CCCCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.